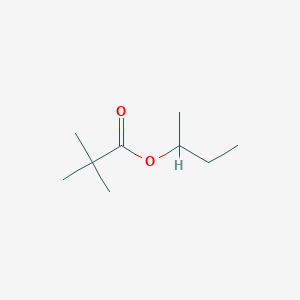
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid (also known as pivalic acid) and 1-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents like LiAlH₄.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 1-methylpropanol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dimethyl, 1-methylpropyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and 1-methylpropanol. The hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds. The released carboxylic acid and alcohol can then participate in various biochemical pathways and exert their effects on molecular targets.
Comparaison Avec Des Composés Similaires
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be compared with other similar esters, such as:
Propanoic acid, 2-methyl-, 1-methylpropyl ester: This compound has a similar structure but with a different substitution pattern on the propanoic acid moiety.
Propanoic acid, 2,2-dimethyl-, 2-methylpropyl ester: Another similar ester with a different alcohol component.
Propanoic acid, 1-methylpropyl ester: This ester has a simpler structure with no additional methyl groups on the propanoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
5487-60-5 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
butan-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)11-8(10)9(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
DTXXVVZDBVWESG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
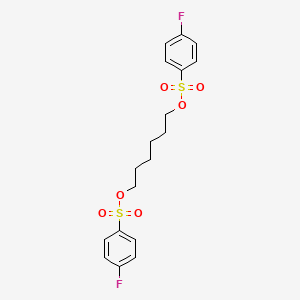
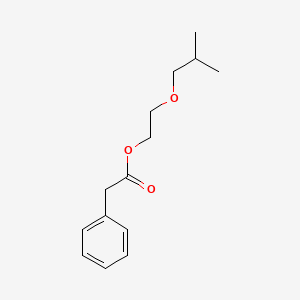


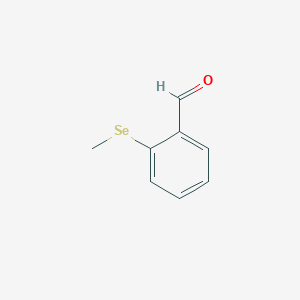
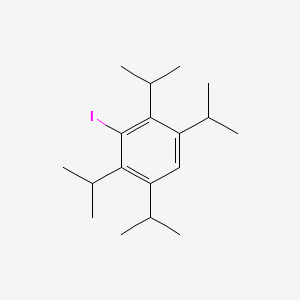
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
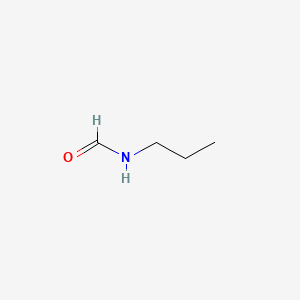

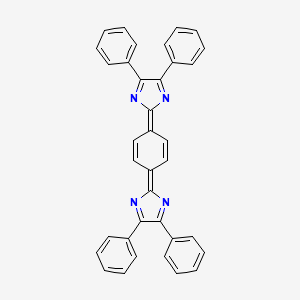
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
